Bcat-IN-4

Description

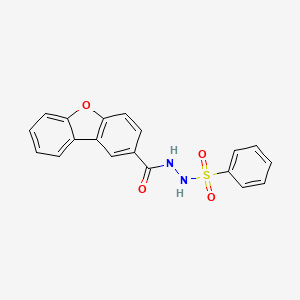

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H14N2O4S |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

N'-(benzenesulfonyl)dibenzofuran-2-carbohydrazide |

InChI |

InChI=1S/C19H14N2O4S/c22-19(20-21-26(23,24)14-6-2-1-3-7-14)13-10-11-18-16(12-13)15-8-4-5-9-17(15)25-18/h1-12,21H,(H,20,22) |

InChI Key |

JAPUVWLLWGHBIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Bcat-IN-4: A Potent Branched-Chain Aminotransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bcat-IN-4 is a potent and specific inhibitor of branched-chain aminotransferases (BCATs), with a notable inhibitory effect on the cytosolic isoform, hBCATc. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action, its role in modulating key signaling pathways, and provides established experimental protocols for its characterization. This document is intended to serve as a core resource for researchers investigating the therapeutic potential of this compound in neurodegenerative diseases and various cancers.

Chemical Structure and Properties

This compound, also known as Compound 1, is a synthetic molecule designed to inhibit the enzymatic activity of branched-chain aminotransferases.[1] Its chemical identity and physical characteristics are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N'-(dibenzo[b,d]furan-2-carbonyl)benzenesulfonohydrazide | [1][2] |

| Synonyms | This compound; BCAT-IN 4; BCAT-IN4; Compound 1 | [1] |

| CAS Number | 406190-85-0 | [1] |

| Molecular Formula | C₁₉H₁₄N₂O₄S | [1] |

| Molecular Weight | 366.39 g/mol | [1] |

| Appearance | Solid | [2] |

| SMILES | O=C(C1=CC2=C(OC3=C2C=CC=C3)C=C1)NNS(=O)(C4=CC=CC=C4)=O | [1] |

| Purity | >99% | [2] |

| Storage Conditions | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of human branched-chain aminotransferase, cytosolic (hBCATc), exhibiting a moderate ability to inhibit the enzyme with an IC50 value of 2.35 μM.[3][4][5] BCATs catalyze the reversible transamination of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — to their corresponding α-keto acids and glutamate. This process is crucial for BCAA metabolism and nitrogen shuttling. In certain pathological conditions, such as some cancers and neurodegenerative diseases, the activity of BCATs is dysregulated. By inhibiting BCATc, this compound can modulate downstream signaling pathways and cellular processes that are dependent on BCAA metabolism.

Inhibition of Branched-Chain Aminotransferase

The primary mechanism of action of this compound is the inhibition of BCATc. This inhibition disrupts the catabolism of BCAAs, leading to an accumulation of BCAAs and a reduction in the production of glutamate and branched-chain α-keto acids (BCKAs).

Modulation of Signaling Pathways

Emerging evidence suggests that the inhibition of BCATs can impact critical cellular signaling pathways, notably the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[6][7][8] By reducing the availability of BCAAs for metabolic processes that fuel cancer cell growth, this compound may indirectly suppress this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

BCATc Enzymatic Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against hBCATc.

Materials:

-

Recombinant human BCATc enzyme

-

This compound

-

Branched-chain amino acid (e.g., L-Leucine)

-

α-Ketoglutarate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Detection reagent (e.g., a coupled enzyme system to measure glutamate production)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add the diluted this compound solutions. Include a control with solvent only.

-

Add the recombinant hBCATc enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of the BCAA substrate (e.g., L-Leucine) and α-ketoglutarate.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Cell Viability Assay

This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., a line known to overexpress BCATc)

-

This compound

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[10]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol details the investigation of this compound's effect on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of Akt, mTOR, and downstream effectors (e.g., p70S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the cancer cells with this compound at a chosen concentration for a specific time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities to determine the relative levels of protein phosphorylation.[11][12]

Applications in Research

Neurodegenerative Diseases

The dysregulation of glutamate homeostasis is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease.[13][14] As BCATc is a key enzyme in the synthesis of glutamate in the brain, its inhibition by this compound presents a potential therapeutic strategy to mitigate glutamate-induced excitotoxicity. Further research using in vitro and in vivo models of neurodegeneration is warranted to explore this potential.

Cancer

The metabolic reprogramming of cancer cells often involves an increased reliance on BCAA metabolism. The overexpression of BCATc has been observed in various cancers and is associated with tumor growth and metastasis.[7] this compound, by inhibiting BCATc, could potentially disrupt the metabolic adaptations of cancer cells, thereby inhibiting their proliferation and invasion. Studies in relevant cancer cell lines and animal models are necessary to validate this therapeutic approach.

Conclusion

This compound is a valuable research tool for investigating the roles of BCATc in health and disease. Its well-defined chemical properties and potent inhibitory activity make it a suitable candidate for further preclinical development. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of this compound's therapeutic potential in neurodegenerative disorders and oncology.

References

- 1. youtube.com [youtube.com]

- 2. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. BCAT1 promotes tumor cell migration and invasion in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A glutamate concentration‐biased allosteric modulator potentiates NMDA‐induced ion influx in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BCAT1 knockdown-mediated suppression of melanoma cell proliferation and migration is associated with reduced oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BCAT1 promotes tumor cell migration and invasion in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regional Increase in the Expression of the BCAT Proteins in Alzheimer's Disease Brain: Implications in Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Discovery and Synthesis of Branched-Chain Aminotransferase (BCAT) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain amino acid aminotransferases (BCATs) have emerged as significant therapeutic targets for a range of diseases, including various cancers, metabolic disorders, and neurological conditions. These enzymes, existing as cytosolic (BCAT1 or BCATc) and mitochondrial (BCAT2 or BCATm) isoforms, are pivotal in the metabolism of branched-chain amino acids (BCAAs). Their upregulation in numerous pathologies has spurred the development of small molecule inhibitors. This technical guide provides an in-depth overview of the discovery and synthesis of BCAT inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and discovery workflows. While the specific compound "Bcat-IN-4" remains unidentified in public literature, this guide focuses on well-characterized inhibitors to provide a comprehensive resource for researchers in the field.

Introduction to BCAT as a Therapeutic Target

Branched-chain amino acid aminotransferases catalyze the reversible transamination of BCAAs (leucine, isoleucine, and valine) to their corresponding α-keto acids.[1][2][3] This process is a critical node in cellular metabolism, influencing not only protein synthesis but also signaling pathways crucial for cell growth and survival, such as the mTOR pathway.[2][4]

-

BCAT1 (BCATc): The cytosolic isoform is expressed in a tissue-specific manner, with notable upregulation in many cancers, including glioblastoma and breast cancer.[1][5] Its activity has been linked to tumor proliferation and resistance to therapy.[2][4]

-

BCAT2 (BCATm): The mitochondrial isoform is more ubiquitously expressed and plays a key role in systemic BCAA catabolism.[1] Inhibition of BCAT2 is being explored for metabolic diseases like obesity.[6]

The distinct roles and expression patterns of these two isoforms have led to the development of both isoform-selective and dual inhibitors, each with unique therapeutic potential.

The Discovery of BCAT Inhibitors

The pursuit of BCAT inhibitors began in the early 2000s and has involved major pharmaceutical companies such as Pfizer, GlaxoSmithKline (GSK), and Bayer.[5][7] The discovery process has employed a variety of modern drug discovery strategies to identify and optimize lead compounds.

Discovery Strategies

The identification of novel BCAT inhibitors has relied on several key screening methodologies:

-

High-Throughput Screening (HTS): Large chemical libraries are screened against the BCAT enzyme to identify initial "hits" with inhibitory activity.[5][7] For example, Bayer identified the (trifluoromethyl)pyrimidinedione scaffold for BAY-069 through an HTS campaign of nearly 800,000 compounds.[5][8]

-

Fragment-Based Screening (FBS): Smaller, low-molecular-weight compounds ("fragments") are screened for weak binding to the target. These hits are then optimized and grown into more potent leads.[5][7]

-

DNA-Encoded Library Technology (ELT): This technology allows for the screening of massive libraries of compounds (billions of molecules), where each compound is tagged with a unique DNA barcode for identification.[5][6][7]

Representative BCAT Inhibitors

Several BCAT inhibitors have been developed and characterized, serving as important tool compounds for research. The following tables summarize the quantitative data for three prominent examples: a dual inhibitor (BAY-069), a BCAT1-selective inhibitor (BCATc Inhibitor 2), and a BCAT2-selective inhibitor (GSK-61).

Table 1: Biochemical and Cellular Potency of Representative BCAT Inhibitors

| Compound Name | Target(s) | hBCAT1 IC₅₀ (nM) | hBCAT2 IC₅₀ (nM) | Cellular Activity (U-87 MG cells, IC₅₀) | Reference(s) |

| BAY-069 | BCAT1/2 | 31 | 153 | 358 nM | [6][9] |

| BCATc Inhibitor 2 | BCAT1 > BCAT2 | 800 (hBCATc) | >15x selectivity vs BCATm | 4.8 µM (calcium influx) | [10][11][12] |

| GSK-61 | BCAT2 | 92 | 26 | 452 nM (MDA-MB-231) | [13] |

hBCATc: human cytosolic BCAT; hBCATm: human mitochondrial BCAT. Cellular activity for BCATc Inhibitor 2 is reported as inhibition of calcium influx in neuronal cells.

Table 2: Pharmacokinetic Properties of Representative BCAT Inhibitors

| Compound Name | Species | Administration | Key Pharmacokinetic Parameters | Reference(s) |

| BAY-069 | Rat | IV | CLblood: 0.11 L/h/kg, Vss: moderate, t½: intermediate | [9] |

| Rat | PO | High oral bioavailability | [5][9] | |

| BCATc Inhibitor 2 | Rat | Subcutaneous | Cmax: 8.28 µg/mL, tmax: 0.5 h, AUC: 19.9 µg·h/mL | [8][11] |

| GSK-61 | Mouse | Oral | Significantly raised circulating levels of BCAAs | [14] |

CLblood: Blood clearance; Vss: Volume of distribution at steady state; t½: Half-life; Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC: Area under the curve.

Synthesis of BCAT Inhibitors

The chemical synthesis of BCAT inhibitors is a critical aspect of their development, allowing for the generation of analogs for structure-activity relationship (SAR) studies and scale-up for further testing.

General Synthesis of a BCATc Inhibitor (BCATc Inhibitor 2)

BCATc Inhibitor 2, a sulfonyl hydrazide, can be synthesized from a benzofuran carboxylic acid precursor. While a detailed, step-by-step protocol is proprietary, the general approach involves the coupling of a 5-chloro-2-benzofurancarboxylic acid with a 2-(trifluoromethyl)phenylsulfonyl hydrazide. This type of synthesis typically involves:

-

Activation of the Carboxylic Acid: The benzofuran carboxylic acid is activated, for example, by converting it to an acid chloride or using a peptide coupling reagent.

-

Coupling Reaction: The activated carboxylic acid is then reacted with the sulfonyl hydrazide in the presence of a base to form the final product.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

Experimental Protocols

The discovery and characterization of BCAT inhibitors rely on robust and reproducible assays. Below are detailed protocols for key biochemical and cellular assays.

Biochemical Assay for BCAT Activity (NADH-Coupled)

This assay is a common method for high-throughput screening and kinetic characterization of BCAT inhibitors. It couples the production of the α-keto acid by BCAT to the oxidation of NADH, which can be monitored spectrophotometrically.[5][8]

Principle: BCAT catalyzes: BCAA + α-ketoglutarate ⇌ α-keto acid + Glutamate The α-keto acid product (α-ketoisocaproate from leucine) is then used by leucine dehydrogenase (LeuDH) in a reaction that consumes NADH: α-ketoisocaproate + NADH + NH₄⁺ → Leucine + NAD⁺ + H₂O The decrease in NADH is measured by the change in absorbance or fluorescence.[5][8]

Materials:

-

Recombinant human BCAT1 or BCAT2 enzyme

-

Leucine dehydrogenase (LeuDH)

-

L-Leucine (or other BCAA substrate)

-

α-ketoglutarate (α-KG)

-

NADH

-

Ammonium chloride (NH₄Cl)

-

Assay buffer (e.g., 50 mM HEPES, pH 8.0)

-

Test compounds (inhibitors) dissolved in DMSO

-

384-well microplates

-

Plate reader capable of measuring NADH fluorescence or absorbance at 340 nm

Protocol:

-

Prepare a master mix containing the assay buffer, LeuDH, NADH, and NH₄Cl.

-

Add the test compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the BCAT enzyme to the wells and incubate briefly with the compound.

-

Initiate the reaction by adding a solution of the substrates (L-Leucine and α-KG).

-

Immediately begin monitoring the decrease in NADH fluorescence (e.g., excitation/emission ~340/460 nm) or absorbance at 340 nm in a kinetic mode for a set period (e.g., 30 minutes).

-

Calculate the rate of the reaction from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Mechanistic Assay (BCAA Consumption)

This assay measures the ability of an inhibitor to block BCAT activity within a cellular context by measuring the concentration of BCAAs in the cell culture medium.[5][13]

Principle: Cells with high BCAT activity will consume BCAAs from the culture medium. Inhibition of BCAT will lead to a decrease in BCAA consumption, resulting in higher levels of BCAAs remaining in the medium.

Materials:

-

Cancer cell line with high BCAT1 expression (e.g., U-87 MG glioblastoma cells)[13]

-

Cell culture medium (e.g., DMEM) and serum

-

Test compounds (inhibitors)

-

96-well cell culture plates

-

Reagents for quantifying BCAA concentration (e.g., LC-MS or an enzymatic assay kit)

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing the test compound at various concentrations or DMSO (vehicle control).

-

Incubate the cells for a defined period (e.g., 20-24 hours).

-

Collect a sample of the cell culture medium from each well.

-

Quantify the concentration of leucine (or other BCAAs) in the collected medium samples using a suitable analytical method.

-

Calculate the amount of BCAA consumed by subtracting the final concentration from the initial concentration.

-

Determine the percent inhibition of BCAA consumption for each compound concentration and calculate the IC₅₀ value.

Signaling Pathways and Discovery Workflow Visualizations

BCAT1 Signaling in Cancer

BCAT1 plays a crucial role in cancer cell metabolism and signaling. By catalyzing the conversion of BCAAs to their corresponding α-keto acids, it provides building blocks for synthesis and also influences key signaling pathways like mTOR, which is a master regulator of cell growth and proliferation.[2]

Caption: Simplified BCAT1 signaling pathway in cancer, highlighting its role in BCAA metabolism and mTORC1 activation.

General Workflow for BCAT Inhibitor Discovery

The discovery of a novel BCAT inhibitor follows a structured, multi-stage process common in drug development, from initial screening to preclinical evaluation.

Caption: A typical drug discovery workflow for the development of novel BCAT inhibitors.

Conclusion

The development of BCAT inhibitors represents a promising therapeutic strategy for a variety of diseases, particularly cancer. While the specific molecule "this compound" is not documented in the public domain, the principles and methodologies outlined in this guide, based on well-known inhibitors like BAY-069 and BCATc Inhibitor 2, provide a solid foundation for researchers in this field. Continued efforts in the discovery and optimization of potent and selective BCAT inhibitors will be crucial for translating the therapeutic potential of targeting BCAA metabolism into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BAY-069 - MedChem Express [bioscience.co.uk]

- 7. drughunter.com [drughunter.com]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. BCATc Inhibitor 2|CAS 406191-34-2|DC Chemicals [dcchemicals.com]

- 13. bayer.com [bayer.com]

- 14. The Discovery of in Vivo Active Mitochondrial Branched-Chain Aminotransferase (BCATm) Inhibitors by Hybridizing Fragment and HTS Hits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Branched-Chain Amino Acid Metabolism for Researchers and Drug Development Professionals

Introduction

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play pivotal roles beyond their fundamental function as protein building blocks. They are key regulators of metabolism, signaling molecules, and energy substrates, with their metabolic pathways being intricately linked to a variety of physiological and pathological states. Unlike most other amino acids, which are primarily metabolized in the liver, BCAAs are predominantly catabolized in skeletal muscle.[1][2] This unique metabolic characteristic underscores their importance in muscle physiology and inter-organ communication. Dysregulation of BCAA metabolism has been implicated in a range of metabolic disorders, including insulin resistance, type 2 diabetes, obesity, and cardiovascular disease, making it a critical area of investigation for researchers, scientists, and drug development professionals.[3][4][5] This guide provides a comprehensive technical overview of the core aspects of BCAA metabolism, including key pathways, regulatory mechanisms, quantitative data, and detailed experimental protocols.

Core Metabolic Pathways

The catabolism of all three BCAAs initiates with two common enzymatic steps, after which their metabolic fates diverge.

Transamination by Branched-Chain Aminotransferase (BCAT)

The initial and reversible step in BCAA catabolism is the transfer of the amino group to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferases (BCATs). This reaction yields glutamate and the respective branched-chain α-keto acids (BCKAs): α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine.[6][7] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). BCAT2 is the predominant isoform in most peripheral tissues, including skeletal muscle, while BCAT1 is mainly found in the brain.[8] The liver has very low BCAT activity, which is why the initial step of BCAA catabolism primarily occurs in extrahepatic tissues, most notably skeletal muscle.[9][10]

Oxidative Decarboxylation by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The second and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6][11] This multi-enzyme complex is structurally and functionally similar to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. It converts the BCKAs into their corresponding acyl-CoA derivatives: isovaleryl-CoA from KIC, α-methylbutyryl-CoA from KMV, and isobutyryl-CoA from KIV.[6] The activity of the BCKDH complex is tightly regulated and is a critical control point in BCAA metabolism.

Downstream Catabolic Pathways

Following the formation of the acyl-CoA derivatives, the catabolic pathways for each BCAA diverge:

-

Leucine: The catabolism of isovaleryl-CoA ultimately yields acetyl-CoA and acetoacetate, making leucine a purely ketogenic amino acid.[6]

-

Isoleucine: The breakdown of α-methylbutyryl-CoA produces both acetyl-CoA and propionyl-CoA (which can be converted to succinyl-CoA), classifying isoleucine as both ketogenic and glucogenic.[6]

-

Valine: The catabolism of isobutyryl-CoA leads to the formation of propionyl-CoA, which is converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. Thus, valine is a glucogenic amino acid.[12]

Diagram of the Core BCAA Catabolic Pathway

A simplified overview of the initial steps of BCAA catabolism.

Regulation of BCAA Metabolism

The catabolism of BCAAs is tightly regulated, primarily at the level of the BCKDH complex. This regulation occurs through both covalent modification and allosteric mechanisms.

Regulation of the BCKDH Complex

The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle.

-

BCKDH Kinase (BCKDK): This kinase phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.[11][13]

-

BCKDH Phosphatase (PPM1K): This phosphatase dephosphorylates and activates the BCKDH complex.[14]

The activity of BCKDK itself is subject to allosteric regulation. It is inhibited by the BCKAs, particularly KIC derived from leucine.[13] This creates a feedback mechanism where an accumulation of BCKAs promotes their own degradation by inhibiting their inhibitor (BCKDK), leading to the activation of the BCKDH complex.

Signaling Pathways Influenced by BCAAs

BCAAs, particularly leucine, are not just metabolic substrates but also potent signaling molecules that influence key cellular processes, most notably protein synthesis and insulin signaling, primarily through the mTORC1 pathway.

mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Leucine is a potent activator of mTORC1.[1][15] The activation of mTORC1 by leucine is a complex process that involves its transport into the lysosome where it interacts with the Rag GTPases, leading to the recruitment and activation of mTORC1 at the lysosomal surface. Activated mTORC1 then phosphorylates several downstream targets to promote protein synthesis, including:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[1]

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the translation initiation factor eIF4E, allowing for the initiation of cap-dependent translation.[1]

Diagram of Leucine-Mediated mTORC1 Signaling

Leucine activates mTORC1 to promote protein synthesis.

Insulin Signaling Pathway

Insulin also activates mTORC1, but through a distinct pathway involving PI3K and Akt.[1] Akt phosphorylates and inactivates the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. In conditions of chronic BCAA elevation, such as in obesity and type 2 diabetes, there is evidence of crosstalk and potential negative feedback between the BCAA/mTORC1 and insulin signaling pathways.[10][16] Persistent activation of mTORC1 by high levels of BCAAs can lead to the phosphorylation of insulin receptor substrate 1 (IRS-1) at inhibitory serine residues by S6K1, which impairs insulin signaling and contributes to insulin resistance.[16]

Diagram of Insulin and BCAA Crosstalk

Crosstalk between insulin and BCAA signaling pathways.

Quantitative Data on BCAA Metabolism

The following tables summarize key quantitative data related to BCAA metabolism.

Table 1: Typical Plasma Concentrations of BCAAs in Humans

| Amino Acid | Fasting Plasma Concentration (μmol/L) | Postprandial Plasma Concentration (μmol/L) |

| Leucine | 100 - 150 | 200 - 300 |

| Isoleucine | 50 - 80 | 100 - 160 |

| Valine | 200 - 300 | 350 - 500 |

| Note: Values can vary based on diet, age, and physiological state. Data compiled from multiple sources.[17][18][19] |

Table 2: Tissue Distribution of Key BCAA Catabolic Enzymes in Humans

| Enzyme | Skeletal Muscle | Liver | Adipose Tissue | Brain |

| BCAT2 | High | Very Low | Moderate | Moderate |

| BCKDH | Low | High | Low | Moderate |

| Relative activity levels. Data compiled from multiple sources.[2][8][9] |

Table 3: BCAA Concentrations in Human Skeletal Muscle and Liver

| Amino Acid | Skeletal Muscle (nmol/mg protein) | Liver (nmol/mg protein) |

| Leucine | ~150 | ~50 |

| Isoleucine | ~70 | ~25 |

| Valine | ~120 | ~80 |

| Approximate values from literature, which can vary significantly based on measurement techniques and physiological conditions.[20] |

Detailed Experimental Protocols

Quantification of BCAAs and BCKAs by LC-MS/MS

Objective: To accurately quantify the concentrations of leucine, isoleucine, valine, and their corresponding α-keto acids (KIC, KMV, KIV) in plasma or tissue homogenates.

Materials:

-

Plasma or tissue samples

-

Internal standards (e.g., ¹³C₆,¹⁵N-labeled BCAAs)

-

Protein precipitation solution (e.g., methanol or acetonitrile)

-

LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18)[21][22]

Procedure:

-

Sample Preparation:

-

Thaw plasma or tissue homogenate samples on ice.

-

To a 100 µL aliquot of the sample, add 400 µL of ice-cold protein precipitation solution containing the internal standards.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.[22]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analytes using an appropriate chromatographic gradient.

-

Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode for BCAAs and negative ion mode for BCKAs (after derivatization if necessary).[23]

-

-

Data Analysis:

-

Quantify the analytes by comparing the peak area ratios of the endogenous analytes to their corresponding stable isotope-labeled internal standards against a standard curve.

-

Diagram of LC-MS/MS Workflow for BCAA Analysis

A general workflow for the quantification of BCAAs using LC-MS/MS.

BCAT Activity Assay (Spectrophotometric)

Objective: To measure the enzymatic activity of branched-chain aminotransferase in tissue homogenates.

Principle: The assay measures the formation of glutamate from the transamination of a BCAA and α-ketoglutarate. The glutamate is then oxidized by glutamate dehydrogenase, with the concomitant reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Tissue homogenate

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Substrates: a specific BCAA (e.g., leucine), α-ketoglutarate

-

Cofactor: Pyridoxal 5'-phosphate

-

Coupling enzyme: Glutamate dehydrogenase

-

NAD⁺

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, α-ketoglutarate, pyridoxal 5'-phosphate, NAD⁺, and glutamate dehydrogenase.

-

Add the tissue homogenate to the reaction mixture and incubate for a few minutes to allow for the consumption of any endogenous glutamate.

-

Initiate the reaction by adding the BCAA substrate.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH.[24]

BCKDH Activity Assay (Spectrophotometric)

Objective: To measure the enzymatic activity of the branched-chain α-keto acid dehydrogenase complex in mitochondrial preparations.

Principle: The assay measures the reduction of NAD⁺ to NADH, which is coupled to the oxidative decarboxylation of a BCKA. The increase in NADH is monitored spectrophotometrically at 340 nm.

Materials:

-

Mitochondrial preparation from tissue

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Substrates: a specific BCKA (e.g., α-ketoisovalerate)

-

Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD⁺

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, TPP, CoA, and NAD⁺.

-

Add the mitochondrial preparation to the reaction mixture.

-

Initiate the reaction by adding the BCKA substrate.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADH formation.[14][25]

Western Blot Analysis of mTORC1 Signaling

Objective: To assess the activation state of the mTORC1 signaling pathway by measuring the phosphorylation of its downstream targets, S6K1 and 4E-BP1.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues and determine protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[6][25]

Diagram of Western Blot Workflow

A standard workflow for Western blot analysis.

Conclusion

The metabolism of branched-chain amino acids is a complex and highly regulated process with profound implications for human health and disease. As this guide has detailed, BCAAs are not merely components of proteins but also critical signaling molecules that influence fundamental cellular processes such as protein synthesis and insulin action. The intricate interplay between BCAA catabolism in different tissues and the signaling pathways they modulate highlights the importance of a systems-level understanding. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of BCAA metabolism and explore its therapeutic potential in various metabolic disorders. Future research in this area will undoubtedly continue to illuminate novel aspects of BCAA biology and pave the way for innovative therapeutic strategies.

References

- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 2. Clinical and Therapeutic Implications of BCAAs Metabolism during Chronic Liver Disease in Humans: Crosstalk between Skeletal Muscle and Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 7. Identification of a leucine-mediated threshold effect governing macrophage mTOR signaling and cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Skeletal Muscle in The Pathogenesis of Altered Concentrations of Branched-Chain Amino Acids (Valine, Leucine, and Isoleucine) in Liver Cirrhosis, Diabetes, and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Co-immunoprecipitation, immunoblotting, and mTOR kinase assay [bio-protocol.org]

- 12. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 16. Branched-chain amino acids in metabolic signalling and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of physical activity level and exercise training on the association between plasma branched-chain amino acids and intrahepatic lipid content in participants with obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BCAA catabolism in brown fat controls energy homeostasis through SLC25A44 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Regulation of mTOR Complex 1 (mTORC1) by Raptor Ser863 and Multisite Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Associations between Plasma Branched Chain Amino Acids and Health Biomarkers in Response to Resistance Exercise Training Across Age - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Western blot analysis [bio-protocol.org]

Bcat-IN-4 IUPAC name N'-(dibenzo[b,d]furan-2-carbonyl)benzenesulfonohydrazide

An In-Depth Technical Guide on Branched-Chain Amino Acid Transaminases (BCATs) as Therapeutic Targets

Executive Summary

Branched-chain amino acid transaminases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), playing a crucial role in both normal physiology and various pathological states. There are two main isoforms, the cytosolic BCAT1 and the mitochondrial BCAT2, which catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs) and glutamate. Dysregulation of BCAT activity, particularly BCAT1, has been implicated in the progression of several diseases, including cancer, inflammatory disorders, and neurological conditions. This makes BCATs attractive targets for therapeutic intervention. This document provides a comprehensive overview of BCATs, their function, involvement in signaling pathways, and the potential for their inhibition as a therapeutic strategy. While specific information regarding "Bcat-IN-4" with the IUPAC name N'-(dibenzo[b,d]furan-2-carbonyl)benzenesulfonohydrazide is not available in the public domain, this guide will discuss the broader context of BCAT inhibition, including structurally related compounds.

Introduction to Branched-Chain Amino Acid Transaminases (BCATs)

Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids that serve as building blocks for proteins and as signaling molecules. The initial and reversible step in BCAA catabolism is catalyzed by BCATs (EC 2.6.1.42).[1][2] This transamination reaction involves the transfer of an amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate.[1][3]

There are two primary isoforms of BCAT in mammals:

-

BCAT1 (BCATc): A cytosolic enzyme with expression largely restricted to the central nervous system, placenta, ovary, and embryonic tissues under normal conditions.[2][4] However, its expression is often upregulated in various cancers.[3][4][5]

-

BCAT2 (BCATm): A mitochondrial enzyme that is ubiquitously expressed in most tissues and is considered the primary enzyme for BCAA catabolism in the whole body.[2][4][5]

Mechanism of Action and Physiological Roles

BCATs belong to the fold type IV class of pyridoxal phosphate (PLP)-dependent enzymes.[2] The enzyme utilizes PLP as a cofactor to facilitate the transfer of the amino group. The reaction is reversible, allowing BCATs to participate in both the synthesis and degradation of BCAAs, depending on the metabolic needs of the cell.[1]

In mammals, BCATs are crucial for nitrogen shuttling throughout the body and are integral to the metabolism of amino acids.[1] In the central nervous system, BCAT1 is involved in the synthesis of the excitatory neurotransmitter glutamate.[2] The neuroactive drug gabapentin has been identified as an inhibitor of BCAT1.[2][6]

Role of BCATs in Disease

Cancer

Elevated expression of BCAT1 has been observed in numerous cancers, including gliomas, breast cancer, leukemia, and gastric cancer.[7] In the context of cancer, BCAT1-mediated BCAA catabolism contributes to tumor growth and progression through several mechanisms:

-

Metabolic Reprogramming: Cancer cells upregulate BCAT1 to utilize BCAAs as a source of nitrogen for the synthesis of other amino acids and nucleotides, fueling rapid proliferation.[3]

-

Signaling Pathway Activation: BCAT1 activity can influence key oncogenic signaling pathways. For instance, it has been shown to activate the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[7][8]

-

Epigenetic Modifications: The conversion of α-ketoglutarate to glutamate by BCAT1 can reduce the intracellular levels of α-ketoglutarate, an essential cofactor for numerous dioxygenases involved in epigenetic regulation. This can lead to alterations in histone and DNA methylation, promoting a pro-tumorigenic state.[9]

Inflammatory Diseases

Recent studies have highlighted the role of BCAT1 in modulating the function of immune cells. In activated macrophages, BCAT1 is the predominantly expressed isoform and its inhibition leads to decreased oxygen consumption and glycolysis.[4][10] This suggests that BCAT1-mediated metabolic reprogramming is crucial for the pro-inflammatory functions of macrophages. Pharmacological inhibition of BCAT1 has shown therapeutic potential in animal models of inflammatory diseases like collagen-induced arthritis and crescentic glomerulonephritis.[10]

BCAT-Associated Signaling Pathways

BCAT1 is integrated into a complex network of cellular signaling. A key pathway influenced by BCAT1 activity is the PI3K/AKT/mTOR pathway. Leucine, a substrate of BCAT1, is a known activator of mTOR signaling. By modulating the intracellular pool of BCAAs and glutamate, BCAT1 can impact the activity of this critical pathway, thereby influencing cell growth, angiogenesis, and tumorigenicity.[7]

Caption: BCAT1 in the PI3K/AKT/mTOR Signaling Pathway.

Therapeutic Inhibition of BCATs

Given the role of BCAT1 in various diseases, its inhibition represents a promising therapeutic strategy. While no specific inhibitors are currently approved for clinical use, several research efforts are underway. A class of compounds known as sulfonyl hydrazides has been explored as BCAT1 inhibitors. For instance, N'-[(5-chloro-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl)benzenesulfonohydrazide has been identified as a potent BCAT1 inhibitor with neuroprotective effects in vitro and in vivo.[11] This compound shares structural similarities with N'-(dibenzo[b,d]furan-2-carbonyl)benzenesulfonohydrazide, suggesting that the dibenzofuran scaffold could be a valuable starting point for the design of novel BCAT inhibitors.

Experimental Protocols for Assessing BCAT Activity

Several methods can be employed to measure the enzymatic activity of BCATs and to screen for potential inhibitors. A common approach is a coupled-enzyme assay.

General Protocol for BCAT Activity Assay

This protocol is a generalized representation based on common methodologies described in the literature.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Add substrates: a branched-chain amino acid (e.g., leucine) and α-ketoglutarate.

-

Add the cofactor pyridoxal 5'-phosphate (PLP).

-

For the coupled reaction, include glutamate dehydrogenase (GDH) and its substrate, NAD+.

-

-

Enzyme Addition:

-

Add purified recombinant BCAT enzyme or cell/tissue lysate containing BCAT to initiate the reaction.

-

If testing an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrates.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

-

Detection:

-

The BCAT-catalyzed reaction produces glutamate.

-

The glutamate is then converted by GDH to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH.

-

The rate of NADH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

-

Data Analysis:

-

The rate of the reaction is proportional to the BCAT activity.

-

For inhibitor screening, the percentage of inhibition is calculated by comparing the activity in the presence and absence of the inhibitor. IC50 values can be determined by testing a range of inhibitor concentrations.

-

Caption: General workflow for a coupled BCAT enzymatic assay.

Quantitative Data

As no specific data for "this compound" or N'-(dibenzo[b,d]furan-2-carbonyl)benzenesulfonohydrazide is publicly available, a table of quantitative data cannot be provided. For the structurally related compound, N'-[(5-chloro-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl)benzenesulfonohydrazide, an IC50 value of 0.81 µM for BCAT1 inhibition has been reported.[11]

Conclusion

Branched-chain amino acid transaminases, particularly the cytosolic isoform BCAT1, have emerged as significant therapeutic targets for a range of diseases, most notably cancer and inflammatory disorders. Their role in metabolic reprogramming and activation of oncogenic signaling pathways makes them attractive for the development of novel inhibitors. While the specific compound "this compound" remains uncharacterized in the public domain, the exploration of structurally related molecules, such as sulfonyl hydrazides, provides a promising avenue for future drug discovery efforts targeting BCATs. Further research is warranted to design and synthesize potent and selective BCAT inhibitors and to evaluate their therapeutic efficacy in preclinical and clinical settings.

References

- 1. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]

- 2. Structure and function of branched chain aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCATs regulate inflammation and cancer progression [rndsystems.com]

- 6. Gabapentin - Wikipedia [en.wikipedia.org]

- 7. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]

- 9. BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Bcat-IN-4: A Technical Guide on its Role as a BCATc Inhibitor and Putative Effects on Glutamate Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Bcat-IN-4 and BCATc

Branched-chain amino acid aminotransferases (BCATs) are pivotal enzymes in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. In the brain, the cytosolic isoform, BCATc (also known as BCAT1), plays a crucial role in the synthesis of glutamate, the principal excitatory neurotransmitter.[1][2] The enzymatic reaction catalyzed by BCATc involves the transfer of an amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid and glutamate.[1][3]

Dysregulation of glutamate homeostasis is implicated in various neurological and psychiatric disorders, as well as in the pathology of certain cancers like glioblastoma.[4] Consequently, inhibitors of BCATc are valuable research tools and potential therapeutic agents for modulating glutamate levels.

This compound has been identified as an inhibitor of human BCATc (hBCATc).[5][6] Its ability to modulate the activity of this enzyme suggests a potential role in influencing glutamate concentrations within the central nervous system and other tissues where BCATc is expressed.

Biochemical Data for this compound

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against hBCATc. This value indicates the concentration of the inhibitor required to reduce the in vitro activity of the enzyme by 50%.

| Compound | Target | IC50 (μM) | Reference |

| This compound | hBCATc | 2.35 | [5][6] |

Signaling Pathway of BCATc and Inhibition by this compound

The following diagram illustrates the role of BCATc in glutamate synthesis and the mechanism of inhibition by this compound.

Experimental Protocols for Assessing the Effect of BCATc Inhibition on Glutamate Levels

While specific experimental data for this compound's effect on glutamate is not available, a general protocol to assess this is provided below. This protocol can be adapted for cell culture or in vivo studies.

Objective: To determine the effect of a BCATc inhibitor (e.g., this compound) on intracellular and extracellular glutamate concentrations.

Materials:

-

Cell line expressing BCATc (e.g., a neuronal cell line or glioblastoma cells)

-

Cell culture medium and supplements

-

BCATc inhibitor (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for cell lysis (if measuring intracellular glutamate)

-

Glutamate assay kit (e.g., colorimetric or fluorometric)

-

Plate reader

Methodology:

-

Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Treat the cells with varying concentrations of the BCATc inhibitor. Include a vehicle-only control. c. Incubate for a predetermined time period (e.g., 24 hours).

-

Sample Collection: a. Extracellular Glutamate: Collect the cell culture supernatant. Centrifuge to remove any cellular debris. b. Intracellular Glutamate: i. Wash the cells with ice-cold PBS. ii. Lyse the cells using a suitable lysis buffer. iii. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Glutamate Quantification: a. Use a commercial glutamate assay kit according to the manufacturer's instructions. b. Prepare a standard curve using known concentrations of glutamate. c. Add samples (extracellular supernatant or intracellular lysate) and standards to a multi-well plate. d. Add the reaction mix from the assay kit and incubate. e. Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: a. Calculate the glutamate concentration in each sample using the standard curve. b. Normalize glutamate levels to cell number or total protein concentration. c. Perform statistical analysis to determine the significance of any observed changes in glutamate levels between treated and control groups.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to investigate the impact of a BCATc inhibitor on cellular glutamate levels.

References

- 1. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dietary branched chain amino acids ameliorate injury-induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Nordic Biosite [nordicbiosite.com]

Methodological & Application

Bcat-IN-4: Application Notes and Protocols for a Novel BCAT1 Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Branched-chain aminotransferase 1 (BCAT1) is a cytosolic enzyme that plays a pivotal role in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[1] In normal physiology, BCAT1 is primarily expressed in the brain. However, its overexpression has been documented in a variety of aggressive human cancers, including glioblastoma, acute myeloid leukemia (AML), breast cancer, and lung adenocarcinoma.[1][2][3] This upregulation of BCAT1 in tumor cells facilitates the catabolism of BCAAs, providing essential nitrogen and carbon sources for the synthesis of nucleotides and other macromolecules necessary for rapid cell proliferation and survival.[3][4] Consequently, the inhibition of BCAT1 has emerged as a promising therapeutic strategy to disrupt cancer cell metabolism and impede tumor progression.[1]

Bcat-IN-4 is a potent and selective small molecule inhibitor of BCAT1. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based research settings.

Mechanism of Action

This compound selectively binds to the active site of the BCAT1 enzyme, inhibiting its catalytic function.[1] BCAT1 catalyzes the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs) and glutamate.[1] By blocking this initial and rate-limiting step in BCAA catabolism, this compound disrupts the metabolic reprogramming that is characteristic of many cancer cells.[3][5] This inhibition leads to a depletion of the intracellular pool of glutamate and other downstream metabolites required for cell growth, ultimately inducing metabolic stress and suppressing cancer cell proliferation and survival.[1]

Signaling Pathways Modulated by BCAT1

BCAT1 activity has been shown to influence several key signaling pathways that are critical for tumorigenesis.

References

- 1. What are BCAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. BCAT1 promotes lung adenocarcinoma progression through enhanced mitochondrial function and NF-κB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identify BCAT1 plays an oncogenic role and promotes EMT in KIRC via single cell RNA-seq and experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with Bcat-IN-4, a Novel BCAT1 Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo use of Bcat-IN-4, a potent and selective inhibitor of Branched-Chain Aminotransferase 1 (BCAT1). The following protocols and data are intended as a starting point for preclinical research and can be adapted to specific experimental needs.

Introduction

Branched-Chain Aminotransferase 1 (BCAT1) is a cytosolic enzyme that plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[1][2][3][4] BCAT1 catalyzes the reversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs) and glutamate.[3][5][6] Dysregulation of BCAT1 activity has been implicated in various diseases, including cancer, where it contributes to tumor growth and metabolic reprogramming.[6][7] this compound is a novel, potent, and selective small molecule inhibitor of BCAT1 designed for in vivo studies to explore the therapeutic potential of targeting BCAA metabolism.

Mechanism of Action and Signaling Pathway

This compound inhibits the enzymatic activity of BCAT1, thereby blocking the catabolism of BCAAs. This leads to a reduction in the production of glutamate and BCKAs, which can impact several downstream signaling pathways. Notably, the inhibition of BCAT1 has been shown to affect the PI3K/AKT/mTOR pathway, which is a critical regulator of cell proliferation, survival, and angiogenesis in cancer.[6][7]

In Vivo Study Workflow

A typical in vivo study with this compound involves a multi-stage process, from initial dose-range finding to efficacy and toxicity evaluation.

References

- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]

- 4. Structure and function of branched chain aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal Structures of Complexes of the Branched-Chain Aminotransferase from Deinococcus radiodurans with α-Ketoisocaproate and l-Glutamate Suggest the Radiation Resistance of This Enzyme for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Novel BCAT Inhibitor in Alzheimer's Disease Animal Models

Topic: Bcat-IN-4 Dosage for Animal Models of Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain aminotransferases (BCAT) are enzymes that play a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential amino acids. There are two isoforms of BCAT: a mitochondrial (BCATm) and a cytosolic (BCATc) form. In the brain, BCATs are significant contributors to the synthesis of the excitatory neurotransmitter glutamate.[1][2] Dysregulation of glutamate homeostasis is linked to excitotoxicity, a process implicated in the neurodegenerative cascade of Alzheimer's disease (AD).[1][2] Studies have shown a significant increase in the expression of both BCATc and BCATm in the brains of individuals with Alzheimer's disease, suggesting that these enzymes may play a role in the disease's pathogenesis by modulating glutamate production and toxicity.[1][2]

Furthermore, BCAT has been implicated in the regulation of the mTORC1 pathway and autophagy, both of which are crucial cellular processes often dysregulated in AD.[3] The interplay between BCAT, redox signaling, and protein kinase C (PKC) phosphorylation appears to influence autophagic flux and the processing of amyloid-beta (Aβ), a hallmark pathological feature of AD.[3] Therefore, inhibiting BCAT presents a potential therapeutic strategy to mitigate glutamate excitotoxicity and modulate autophagy to reduce the Aβ burden in Alzheimer's disease.

This document provides detailed application notes and protocols for the preclinical evaluation of a hypothetical BCAT inhibitor, designated "this compound," in animal models of Alzheimer's disease. The protocols outlined below are based on established methodologies for in vivo compound administration and assessment in rodent models of AD.

Quantitative Data Summary

The following tables provide a guideline for the dosage and administration of this compound in commonly used mouse models of Alzheimer's disease. These are starting points and may require optimization based on specific experimental goals and the pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound.

Table 1: Recommended Dosage and Administration of this compound in Mouse Models of Alzheimer's Disease

| Animal Model | Age of Treatment Initiation | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency | Treatment Duration |

| 3xTg-AD | 6 months | Oral Gavage | 5 - 50 | Once daily | 2 - 6 months |

| 5XFAD | 4 months | Intraperitoneal (IP) | 5 - 30 | Once daily | 1 - 3 months |

| APP/PS1 | 6 months | Oral Gavage | 10 - 50 | Once daily | 3 - 6 months |

Table 2: Guidelines for Maximum Administration Volumes in Mice

| Route of Administration | Maximum Volume (ml/kg) | Recommended Needle Size (Gauge) |

| Oral Gavage | 10 | 20-22 G (with ball tip) |

| Intraperitoneal (IP) | 10-20 | 25-27 G |

| Subcutaneous (SC) | 5-10 | 25-27 G |

| Intravenous (IV) | 1-5 | 27-30 G |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage

Objective: To administer a precise dose of this compound directly into the stomach of the animal model.

Materials:

-

This compound compound

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Balance and weighing materials

-

Vortex mixer and/or sonicator

-

Syringes (1 ml)

-

Oral gavage needles (20-22 G with a ball tip)

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Preparation of Dosing Solution:

-

On the day of dosing, calculate the required amount of this compound and vehicle based on the mean body weight of the treatment group and the target dose.

-

Weigh the precise amount of this compound.

-

Suspend or dissolve the compound in the appropriate volume of vehicle.

-

Vortex or sonicate the mixture until a homogenous suspension or clear solution is achieved.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the exact volume of the dosing solution to be administered.

-

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and immobilize the head.

-

Introduce the gavage needle into the mouth, passing it along the side of the oral cavity.

-

Gently advance the needle down the esophagus until the ball tip reaches the stomach. The appropriate depth is approximately from the tip of the nose to the last rib.

-

Slowly dispense the calculated volume of the this compound solution.

-

Carefully withdraw the gavage needle.

-

Monitor the animal for a few minutes post-administration for any signs of distress.

-

Protocol 2: Behavioral Assessment - Morris Water Maze (MWM)

Objective: To evaluate spatial learning and memory deficits, which are common cognitive impairments in Alzheimer's disease models.

Materials:

-

Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.

-

Submerged platform (10-15 cm in diameter).

-

Video tracking system and software.

-

Visual cues placed around the pool.

Procedure:

-

Acquisition Phase (5-7 days):

-

Each mouse is subjected to four trials per day.

-

For each trial, the mouse is placed in the water at one of four starting positions.

-

The mouse is allowed to swim freely for 60-90 seconds to find the hidden platform.

-

If the mouse fails to find the platform within the allotted time, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15-30 seconds.

-

The time taken to reach the platform (escape latency) and the path length are recorded by the tracking software.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

-

Protocol 3: Immunohistochemical Analysis of Brain Tissue

Objective: To assess the impact of this compound treatment on Aβ plaque deposition and tau pathology.

Materials:

-

Anesthetizing agent (e.g., isoflurane).

-

Perfusion solutions: Phosphate-buffered saline (PBS) and 4% paraformaldehyde (PFA).

-

Vibratome or cryostat for sectioning.

-

Primary antibodies (e.g., anti-Aβ 6E10, anti-phospho-tau AT8).

-

Secondary antibodies conjugated to a fluorescent marker or an enzyme (e.g., HRP).

-

Microscope for imaging.

Procedure:

-

Tissue Collection and Preparation:

-

Deeply anesthetize the mouse.

-

Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA overnight.

-

Transfer the brain to a sucrose solution for cryoprotection.

-

Section the brain into 30-40 µm thick coronal sections using a vibratome or cryostat.

-

-

Immunostaining:

-

Wash the sections in PBS.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

-

Incubate the sections with the primary antibody overnight at 4°C.

-

Wash the sections and incubate with the appropriate secondary antibody.

-

For fluorescence, mount the sections with a mounting medium containing DAPI. For chromogenic staining, use a DAB substrate kit.

-

-

Image Acquisition and Analysis:

-

Capture images of the hippocampus and cortex using a fluorescence or bright-field microscope.

-

Quantify the Aβ plaque load and the number of phospho-tau positive neurons using image analysis software (e.g., ImageJ).

-

Visualizations

Caption: Proposed mechanism of this compound in Alzheimer's Disease.

Caption: Experimental workflow for preclinical evaluation of this compound.

References

- 1. Regional Increase in the Expression of the BCAT Proteins in Alzheimer's Disease Brain: Implications in Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regional Increase in the Expression of the BCAT Proteins in Alzheimer's Disease Brain: Implications in Glutamate Toxicity : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 3. BCAT-induced autophagy regulates Aβ load through an interdependence of redox state and PKC phosphorylation-implications in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Bcat-IN-4 Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the efficacy of Bcat-IN-4, a potent and selective inhibitor of Branched-Chain Aminotransferase 1 (BCAT1). Upregulation of BCAT1 is implicated in the progression of various cancers, making it a compelling therapeutic target.[1][2][3] this compound is designed to disrupt the metabolic and signaling functions of BCAT1, thereby impeding cancer cell growth and survival.

The following sections detail the mechanism of action, protocols for key cell-based assays, and expected outcomes when testing the efficacy of this compound.

Mechanism of Action

Branched-chain amino acid aminotransferase 1 (BCAT1) is a critical enzyme that catalyzes the reversible transamination of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — to their corresponding branched-chain α-keto acids (BCKAs) and glutamate.[4][5] In many cancer cells, the upregulation of BCAT1 contributes to tumorigenesis by:

-

Altering Cellular Metabolism: Providing a source of nitrogen for nucleotide and amino acid synthesis, and glutamate for glutathione production, which aids in managing oxidative stress.

-

Modulating Signaling Pathways: Influencing key oncogenic signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, growth, and survival.[6][7][8][9]

This compound is hypothesized to inhibit BCAT1, leading to a reduction in cancer cell proliferation, migration, and invasion, and potentially inducing apoptosis.

Caption: Signaling pathway of this compound action.

Key Cell-Based Assays and Protocols

The following are essential cell-based assays to determine the efficacy of this compound. For these protocols, it is recommended to use cancer cell lines with documented high expression of BCAT1, such as certain triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-468) or hepatocellular carcinoma (HCC) cells (e.g., HepG2, Huh-7).[1][10]

Cell Viability Assay

This assay determines the dose-dependent effect of this compound on the viability of cancer cells.[11] A common method is the Alamar Blue (Resazurin) assay, which measures the metabolic activity of viable cells.[10]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,500 cells per well and allow them to adhere overnight.[10]

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Addition: Add Alamar Blue reagent to each well at a 1:10 ratio of the culture medium volume.[10]

-

Incubation and Measurement: Incubate for 4 hours at 37°C.[10] Measure the fluorescence or absorbance according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

| Concentration of this compound | Cell Viability (%) (Mean ± SD) |

| Vehicle Control | 100 ± 4.5 |

| 0.1 nM | 98.2 ± 5.1 |

| 1 nM | 95.6 ± 4.8 |

| 10 nM | 85.3 ± 3.9 |

| 100 nM | 62.1 ± 4.2 |

| 1 µM | 45.7 ± 3.5 |

| 10 µM | 21.9 ± 2.8 |

| 100 µM | 5.4 ± 1.9 |

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This assay is used to confirm that this compound inhibits the downstream signaling of BCAT1.[7]

Protocol:

-

Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Data Presentation:

| Treatment | p-Akt / Total Akt (Relative Fold Change) | p-mTOR / Total mTOR (Relative Fold Change) |

| Vehicle Control | 1.00 | 1.00 |

| This compound (IC50) | 0.45 ± 0.08 | 0.38 ± 0.06 |

| This compound (2x IC50) | 0.21 ± 0.05 | 0.15 ± 0.04 |

Cell Migration and Invasion Assays

These assays assess the effect of this compound on the migratory and invasive potential of cancer cells, which are hallmarks of metastasis.

Protocol (Transwell Assay):

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

-

Treatment: Add this compound at sub-lethal concentrations to the upper chamber.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

-

Quantification: Count the stained cells in several random fields under a microscope.

Data Presentation:

| Treatment | Migrated Cells (per field) (Mean ± SD) | Invaded Cells (per field) (Mean ± SD) |

| Vehicle Control | 150 ± 15 | 95 ± 12 |

| This compound (0.5x IC50) | 85 ± 10 | 48 ± 8 |

| This compound (IC50) | 42 ± 7 | 21 ± 5 |

Apoptosis Assay

This assay determines if the reduction in cell viability is due to the induction of programmed cell death (apoptosis).

Protocol (Annexin V/PI Staining):

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for 48-72 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells in the medium.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-